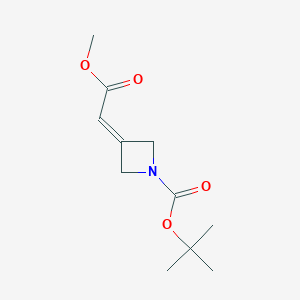
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
Overview
Description
“tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate” is a building block used as a precursor to the synthesis of thia and oxa-azaspiro [3.4]octanes . It can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
Synthesis Analysis
This compound is used as a precursor in the synthesis of thia and oxa-azaspiro [3.4]octanes . The product can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Molecular Structure Analysis
The empirical formula of “tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate” is C12H19NO4 . It has a molecular weight of 241.28 . The SMILES string representation isCC(C)(C)OC(N(C1)CC1=CC(OCC)=O)=O . Chemical Reactions Analysis
As a building block, this compound can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles . This reaction is part of the synthesis process of thia and oxa-azaspiro [3.4]octanes .Physical And Chemical Properties Analysis
This compound is a powder with a refractive index (n20/D) of 1.474 . It has a density of 1.052 g/mL at 25 °C . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Novel Bifunctional Compounds
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, offers a convenient entry point for creating novel compounds. These compounds access chemical spaces complementary to piperidine ring systems, suggesting potential for unique chemical properties and applications (Meyers et al., 2009).
Chimeric Compounds for Peptide Research
The creation of azetidine-2-carboxylic acid analogs with various heteroatomic side chains demonstrates the versatility of tert-butyl ester derivatives in peptide research. These chimeras are used to study the influence of conformation on peptide activity, indicating potential applications in understanding and designing peptide-based drugs (Sajjadi & Lubell, 2008).
Enhancing Yields and Selectivity in Synthesis
The base-promoted α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters, which include tert-butyl esters, has been improved significantly. This method enhances yields and diastereoselectivities, facilitating the production of optically active α-substituted azetidine-2-carboxylic acid esters. Such advancements in synthetic methods are crucial for the efficient and selective production of these compounds for various applications (Tayama, Nishio, & Kobayashi, 2018).
Role in Biotin Synthesis
Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, structurally related to tert-butyl azetidine esters, plays a key role in the synthesis of Biotin. This demonstrates the significance of tert-butyl esters in the biosynthesis of essential compounds like vitamins and amino acids (Qin et al., 2014).
Diversified Synthesis of Azetidine-3-Carboxylic Acids
Protected 3-haloazetidines, including tert-butyl esters, are versatile building blocks in medicinal chemistry. Their use in synthesizing high-value azetidine-3-carboxylic acid derivatives, including the first reported synthesis of certain compounds, highlights their importance in drug development and chemical research (Ji, Wojtas, & Lopchuk, 2018).
properties
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-8(7-12)5-9(13)15-4/h5H,6-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTIDVBYPXKXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC(=O)OC)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718780 | |
| Record name | tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |
CAS RN |
1105662-87-0 | |
| Record name | tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

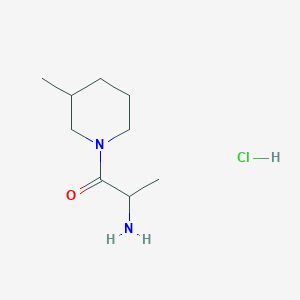

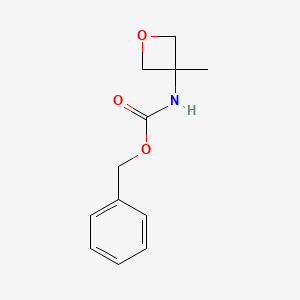

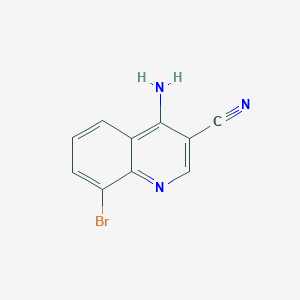
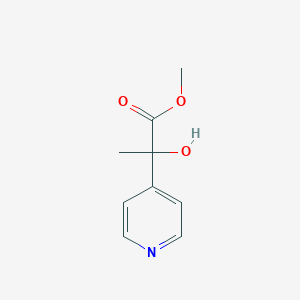
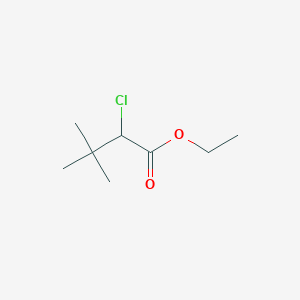
![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1527441.png)
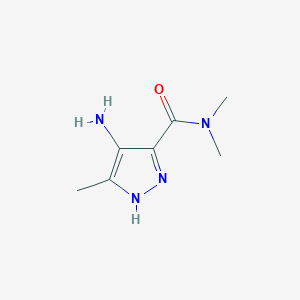
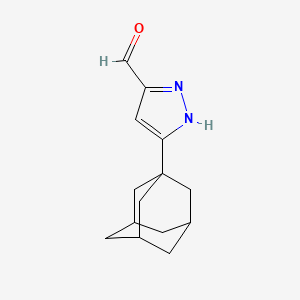

![5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine](/img/structure/B1527446.png)
![2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid](/img/structure/B1527447.png)
